4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxalinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenylthio and acetyl groups in its structure imparts unique chemical properties that can be exploited for different purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-chlorothiophenol with an appropriate acetylating agent, followed by cyclization with a quinoxalinone precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process would be streamlined to remove any impurities that could affect the compound’s performance in its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The carbonyl group in the quinoxalinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols .
Scientific Research Applications
4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxalinone derivatives and thioether-containing molecules. Examples are:
- 4-{[(4-bromophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
- 4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone .
Uniqueness
The uniqueness of 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIQXDVPQNFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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